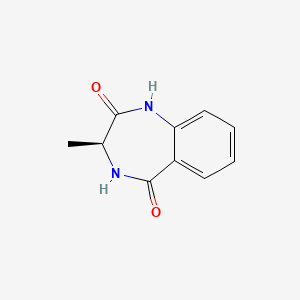

(3S)-3-Methyl-1,4-benzodiazepine-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-9(13)12-8-5-3-2-4-7(8)10(14)11-6/h2-6H,1H3,(H,11,14)(H,12,13)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJONQULKOKMKBR-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=CC=CC=C2C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)NC2=CC=CC=C2C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Interactions and Pharmacological Mechanisms of 3s 3 Methyl 1,4 Benzodiazepine 2,5 Dione and Analogues

Ligand-Receptor Binding Profiles

The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the primary target for classical benzodiazepines. wikipedia.orgcapes.gov.br These compounds act as positive allosteric modulators (PAMs), binding to a distinct site at the interface between α and γ subunits. wikipedia.orgnih.gov This binding enhances the receptor's affinity for its endogenous ligand, GABA, increasing the frequency of chloride channel opening and leading to neuronal hyperpolarization and inhibition. wikipedia.orgnih.gov

The GABA-A receptor family is heterogeneous, composed of various subunit combinations (e.g., α1-6, β1-3, γ1-3), and the specific subunit composition of the receptor pentamer dictates its pharmacological properties. wikipedia.org For benzodiazepines to exert their effects, the presence of an α (isoforms 1, 2, 3, or 5) and a γ subunit is required. nih.gov Ligands displaying high activity at receptors containing the α1 subunit are generally associated with sedative effects, while those with higher activity at α2 and/or α3 subunit-containing receptors tend to produce anxiolytic effects. wikipedia.org

The stereochemistry of ligands can significantly influence their binding affinity and selectivity. Studies on chiral benzodiazepine (B76468) derivatives have demonstrated that the configuration at the C3 position of the diazepine (B8756704) ring is critical. For certain diazepam and triazolam-like chemotypes, the S-isomers remain active while the corresponding R-isomers lose the ability to bind to the benzodiazepine site on GABA-A receptors. nih.gov In contrast, for an imidazobenzodiazepine chemotype, both R and S isomers were found to bind, suggesting that different benzodiazepine scaffolds may adopt distinct binding modes within the receptor pocket. nih.gov The (3S)-3-Methyl substitution in the title compound suggests that it would possess the active stereochemistry for receptor interaction in many benzodiazepine series.

| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 |

|---|---|---|---|---|

| Imidazobenzodiazepine 1-S | 34 ± 5 | 15 ± 1 | 34 ± 3 | 8 ± 1 |

| Imidazobenzodiazepine 1-R | 110 ± 10 | 37 ± 3 | 96 ± 10 | 20 ± 2 |

| Triazolam-like 2-S | 140 ± 20 | 24 ± 4 | 130 ± 10 | 27 ± 2 |

| Triazolam-like 2-R | >10,000 | >10,000 | >10,000 | >10,000 |

| Diazepam-like 3-S | 130 ± 10 | 110 ± 10 | 120 ± 10 | 150 ± 20 |

| Diazepam-like 3-R | >10,000 | >10,000 | >10,000 | >10,000 |

The melanocortin system, comprising five G-protein coupled receptors (MC1R-MC5R), is involved in various physiological processes, including feeding behavior and energy homeostasis, which are primarily mediated by the MC4R. nih.gov The 1,4-benzodiazepine-2,5-dione scaffold has been identified as a template for developing small-molecule agonists of melanocortin receptors. researchgate.netnih.gov This represents a significant departure from the classical neurological targets of benzodiazepines.

Research into a series of 1,4-benzodiazepine-2,5-dione derivatives has yielded compounds with nanomolar agonist potency at the human MC3, MC4, and MC5 receptors. nih.gov Structure-activity relationship (SAR) studies have shown that the potency of these agonists can be fine-tuned by modifying the substituents on the benzodiazepine core. These small-molecule mimetics (with molecular weights around 400 g/mol ) offer an alternative to larger peptide-based ligands for therapeutic development. nih.gov

| Compound | hMC3R | hMC4R | hMC5R |

|---|---|---|---|

| Analogue A | 100 ± 20 | 110 ± 10 | 230 ± 10 |

| Analogue B | 40 ± 10 | 20 ± 10 | 10 ± 1 |

| Analogue C | 1,800 ± 500 | 1,100 ± 200 | 4,100 ± 700 |

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, often referred to as the "guardian of the genome". youtube.comyoutube.com Its activity is tightly controlled by the murine double minute 2 (MDM2) oncoprotein, which binds to p53 and promotes its degradation. youtube.comacs.org In many cancers that retain wild-type p53, the overexpression of MDM2 leads to the inactivation of p53, allowing uncontrolled cell proliferation. youtube.com

Disrupting the MDM2-p53 interaction with a small molecule is a validated strategy for cancer therapy, as it can reactivate p53 function. nih.gov The 1,4-benzodiazepine-2,5-dione scaffold has been successfully employed to create potent antagonists of this protein-protein interaction. nih.govnih.gov High-throughput screening and subsequent structure-based design have led to the optimization of this series, yielding compounds with sub-micromolar inhibitory activity. nih.govresearchgate.net These inhibitors bind to the p53-binding pocket on the MDM2 protein, occupying the same spaces as the key hydrophobic residues (Phe19, Trp23, and Leu26) of the p53 peptide. acs.orgnih.gov

The development of an enantioselective synthesis confirmed that the biological activity resides in a specific stereoisomer, highlighting the importance of the chiral center at the C3 position. nih.gov The activity of these inhibitors has been confirmed in cellular assays, where they stabilize p53 levels, up-regulate p53 target genes, and induce apoptosis in cancer cell lines with wild-type p53. nih.govnih.gov

| Compound | Assay Method | Inhibitory Activity (IC50 / Kd) | Reference |

|---|---|---|---|

| Benzodiazepinedione 1 | FP-based peptide displacement | 80 nM (Kd) | nih.govresearchgate.net |

| TDP665759 | FP-based peptide displacement | 704 nM (IC50) | nih.gov |

| Compound 20 | FP-based peptide displacement | 420 nM (IC50) | nih.gov |

| Compound 44 | FP-based peptide displacement | 490 nM (IC50) | nih.gov |

The versatility of the benzodiazepine scaffold extends to several other enzyme targets.

Farnesyltransferases: Ras farnesyltransferase is a zinc-dependent enzyme crucial for the post-translational modification of the Ras protein, a key component in cellular signaling pathways often dysregulated in cancer. nih.gov Peptidomimetic inhibitors based on a 1,4-benzodiazepine (B1214927) scaffold have been developed as potent farnesyltransferase inhibitors. One such compound, Cys(BZA)Met, showed moderate potency with an IC50 of 400 nM. A simple N-methylation of its cysteine amide bond increased the potency nearly 100-fold, resulting in an IC50 between 0.3 and 1 nM. nih.gov These compounds have been shown to block Ras farnesylation in intact cells. nih.gov

Hepatitis C NS5B RNA Polymerase: The NS5B RNA-dependent RNA polymerase is an essential enzyme for the replication of the Hepatitis C virus (HCV) and a major target for antiviral drug development. nih.govnatap.org A novel class of non-nucleoside inhibitors based on the 1,5-benzodiazepine (1,5-BZD) structure has been identified through high-throughput screening. natap.orgnih.gov These compounds bind stereospecifically to an allosteric site near the catalytic center of the polymerase. nih.gov For example, a 1,5-BZD analogue showed an IC50 of 3.0 µM in an enzymatic assay and an EC50 of 5.8 µM in a cellular replicon system. natap.org

Histone Deacetylases (HDACs): HDACs are enzymes that play a critical role in epigenetic regulation by modifying chromatin structure. nih.gov Their inhibition is a promising strategy for cancer therapy. Novel HDAC inhibitors have been designed using a 1,4-benzodiazepine-2,5-dione moiety as a cyclic peptide mimic "cap" structure linked to a hydroxamate zinc-binding group. Biological evaluation demonstrated that benzodiazepine-based HDAC inhibitors with an aromatic substituent at the N1 position exhibited promising antiproliferative and HDAC-inhibitory activities against non-small lung cancer cells. nih.gov

MK2 and Rho Kinase: A review of the scientific literature did not yield specific studies demonstrating direct inhibition of Mitogen-activated protein kinase-activated protein kinase 2 (MK2) or Rho Kinase by the (3S)-3-Methyl-1,4-benzodiazepine-2,5-dione scaffold or its close analogues.

Mechanistic Insights into Cellular Activity

The primary cellular mechanism of benzodiazepines in the central nervous system is the modulation of neuronal excitability through their interaction with GABA-A receptors. nih.gov By acting as positive allosteric modulators, they enhance the effect of GABA, the main inhibitory neurotransmitter. nih.gov The binding of a benzodiazepine to the GABA-A receptor increases the channel's opening frequency in the presence of GABA, leading to a greater influx of chloride ions (Cl⁻). wikipedia.org This influx of negative ions hyperpolarizes the postsynaptic neuron's membrane, moving its potential further away from the threshold required to fire an action potential. Consequently, the neuron becomes less excitable, resulting in the characteristic sedative, anxiolytic, and anticonvulsant effects associated with this class of drugs. This widespread neuronal inhibition also indirectly modulates the release of other neurotransmitters throughout the brain.

Induction of Cell Cycle Arrest and Apoptosis Pathways (in vitro studies)

The 1,4-benzodiazepine-2,5-dione scaffold is a key feature in several compounds identified for their potent antitumor activities, which are often mediated through the induction of cell cycle arrest and apoptosis. nih.gov In vitro studies on various human cancer cell lines have demonstrated that derivatives of this scaffold can effectively halt cell proliferation. nih.govacs.org

One extensively studied analogue, compound 52b, emerged from a screening of a small-molecule chemical library and showed significant growth inhibitory effects across 60 human tumor cell lines. nih.govacs.org Further investigation into its mechanism revealed that it exerts its anticancer effects by inducing cell cycle arrest, a critical process that prevents cancer cells from dividing and multiplying. nih.gov This is complemented by the induction of apoptosis, or programmed cell death, which eliminates the cancerous cells. nih.govacs.org The pro-apoptotic properties of 1,4-benzodiazepines are not isolated to this specific analogue. Other derivatives, such as Bz-423, have also been shown to induce apoptosis in B cells by generating superoxide (B77818) from the mitochondria, which acts as an upstream signal for the apoptotic cascade. nih.gov This process is characterized by classic apoptotic features like cell shrinkage, nuclear condensation, and DNA fragmentation. nih.gov

Furthermore, some 1,4-benzodiazepin-2,5-dione derivatives have been found to perturb the interaction between the p53 tumor suppressor protein and its negative regulator, HDM2. nih.gov This disruption leads to increased p53 levels, which can in turn trigger cell growth arrest and apoptosis in tumor cells with wild-type p53. nih.gov The ability of ligands for the peripheral benzodiazepine receptor (PBR) to induce apoptosis and cell cycle arrest in cancer cells has also been documented, suggesting multiple pathways through which this class of compounds can exert its cytotoxic effects. nih.gov

| Compound Analogue | Cell Line | Observed Effect | Key Findings |

| Compound 52b | Human non-small-cell lung cancer (NCI-H522) and others | Cell Cycle Arrest, Apoptosis | Demonstrated potent antitumor effects through the induction of both cell cycle arrest and programmed cell death. nih.govacs.org |

| Bz-423 | Transformed Ramos B cells | Apoptosis, Cell Cycle Arrest (G2/M phase reduction) | Induced apoptosis via mitochondrial superoxide generation, leading to caspase activation and DNA fragmentation. nih.gov |

| General 1,4-benzodiazepin-2,5-diones | Wild-type p53 tumors | Cell Growth Arrest | Perturbed the p53-HDM2 interaction, leading to elevated p53 levels and subsequent cell growth arrest. nih.gov |

| PBR Ligands | Oesophageal cancer cells | Apoptosis, Cell Cycle Arrest | Activated the p38MAPK signaling pathway, leading to the induction of apoptosis. nih.gov |

Inhibition of Protein Synthesis (mechanistic studies)

Beyond inducing apoptosis and cell cycle arrest, a key mechanistic insight into the anticancer activity of the 1,4-benzodiazepine-2,5-dione class is the inhibition of protein synthesis. nih.gov This is a critical cellular process, and its disruption can be highly detrimental to the rapid growth and survival of cancer cells.

Mechanistic studies, particularly polysome profile analysis, have revealed that compound 52b, a potent 1,4-benzodiazepine-2,5-dione derivative, actively inhibits protein synthesis in cancer cells. nih.govacs.org Polysomes are complexes of an mRNA molecule and two or more ribosomes that act to translate mRNA into proteins. A change in the polysome profile upon treatment with a compound is indicative of an impact on protein synthesis. The finding that compound 52b alters this profile confirms its role as a protein synthesis inhibitor. nih.gov This represents a significant discovery, as it was the first report of a synthetic compound with a 1,4-benzodiazepine-2,5-dione skeleton acting as a potential inhibitor of protein synthesis to effectively suppress tumor growth. nih.govacs.org

| Compound Class | Mechanism | Experimental Evidence | Significance |

| 1,4-Benzodiazepine-2,5-dione | Inhibition of Protein Synthesis | Polysome profile analysis of cells treated with analogue 52b showed a clear disruption of protein synthesis machinery. nih.govacs.org | First report of this scaffold acting as a protein synthesis inhibitor with potent antitumor activity. nih.gov |

Conformational Dynamics and Molecular Mimicry

The rigid, yet tunable, seven-membered ring structure of the 1,4-benzodiazepine-2,5-dione scaffold makes it an excellent platform for molecular mimicry, allowing these compounds to imitate the structures of peptides and interact with biological targets that typically bind proteins.

Benzodiazepine-2,5-diones as Peptidomimetics

Peptidomimetics are small molecules that are designed to mimic the structure and function of peptides. The 1,4-benzodiazepine-2,5-dione core is considered a "privileged scaffold" in medicinal chemistry because it can be readily modified to present various functional groups in a defined three-dimensional space, much like the side chains of amino acids in a peptide. researchgate.netnih.gov

This class of compounds, which can be viewed as rigid, cyclic dipeptides, has been successfully designed to act as inhibitors for enzymes like gamma-secretase. nih.govnih.gov Their value as peptidomimetics stems from their ability to be incorporated into peptide synthesis, effectively replacing dipeptide units or serving as a template to mimic specific peptide conformations. researchgate.net This mimicry allows them to interfere with protein-protein interactions or act as enzyme inhibitors, activities that are central to many therapeutic strategies. researchgate.netnih.gov

Mimicry of Protein Secondary Structures (e.g., Beta-Turn and Alpha-Helix Mimics)

The peptidomimetic nature of 1,4-benzodiazepine-2,5-diones extends to their ability to mimic specific and crucial protein secondary structures, namely beta-turns and alpha-helices. researchgate.netnih.gov

Beta-Turn Mimicry: Beta-turns are common secondary structures in proteins that cause a change in direction of the polypeptide chain. They are often involved in molecular recognition events. The benzodiazepine scaffold has been shown to be an effective mimic of beta-turn structures. researchgate.net The rigid ring system orients substituents in a way that closely resembles the spatial orientation of amino acid side chains in a natural beta-turn.

Alpha-Helix Mimicry: Perhaps one of the most significant applications of this scaffold is in mimicking alpha-helices to disrupt protein-protein interactions. nih.gov A notable example is the design of 1,4-benzodiazepine-2,5-dione derivatives as antagonists of the HDM2-p53 interaction. researchgate.netnih.gov The p53 tumor suppressor protein binds to HDM2 via an alpha-helical domain. By strategically placing substituents on the benzodiazepine core, researchers have created molecules that mimic the presentation of key hydrophobic amino acid side chains on the face of the p53 alpha-helix. nih.gov These mimics can then bind to the hydrophobic pockets on HDM2 that would normally accommodate the p53 helix, thereby inhibiting the interaction and stabilizing p53. researchgate.netnih.gov

| Scaffold | Mimicked Structure | Biological Target Example | Mechanism of Action |

| 1,4-Benzodiazepine-2,5-dione | Beta-Turn | Various protein receptors | The rigid scaffold orients substituents to mimic the side-chain orientations of a peptide reverse-turn structure. researchgate.net |

| 1,4-Benzodiazepine-2,5-dione | Alpha-Helix | HDM2 (p53-binding pocket) | Presents side-chains that mimic the hydrophobic face of the p53 alpha-helix, disrupting the HDM2-p53 protein-protein interaction. researchgate.netnih.gov |

Structure Activity Relationship Sar Studies on 3s 3 Methyl 1,4 Benzodiazepine 2,5 Dione and Its Derivatives

Impact of Substituent Variation on Biological Activity and Selectivity

The biological activity and selectivity of 1,4-benzodiazepine-2,5-dione derivatives are profoundly influenced by the nature and position of various substituents. Modifications at the C-3 position, the nitrogen atoms (N-1 and N-4), and the dione (B5365651) carbonyl groups are primary strategies for modulating the therapeutic properties of these compounds.

The C-3 position of the 1,4-benzodiazepine-2,5-dione ring is a critical determinant of biological activity, and its substitution is a common strategy in the design of new derivatives. rsc.orgresearchgate.net This position is often derived from amino acids, allowing for the introduction of diverse side chains. rsc.org

Research has shown that the nature of the substituent at C-3 can dictate the type and potency of the biological response. For instance, in a series of 1,4-benzodiazepine-2,5-diones synthesized and screened for anti-mycobacterial tuberculosis activity, the diazepine (B8756704) frame was found to be essential for activity. rsc.org The variation of substituents at the C-3 position led to compounds with significant differences in potency. Two compounds in this study, 4h (with a 4-chlorophenyl group at C-3) and 4f (with a 4-fluorophenyl group at C-3), were identified as the most promising candidates, with MIC values of 1.55 and 2.87 μg/mL, respectively. rsc.org This indicates that electron-withdrawing aromatic substituents at this position can enhance antitubercular activity. rsc.org

Furthermore, the steric and electronic properties of the C-3 substituent are known to affect the binding of these ligands to their biological targets. researchgate.net For related imidazo[1,5-a] rsc.orgnih.gov-benzodiazepines, molecular dynamics studies have suggested that smaller groups at the analogous C-3 position are more active, whereas larger, bulkier groups show diminished binding to benzodiazepine (B76468) receptors. chemisgroup.us This highlights the importance of steric hindrance in ligand-receptor interactions. The introduction of diazo groups at the C-3 position of 7-chloro-5-phenyl-1,3-dihydro-benzo[e]- rsc.orgnih.gov-diazepin-2-one has also been explored, with certain derivatives showing significant anticonvulsant activity. researchgate.net

Table 1: Impact of C-3 Substituents on Anti-Tubercular Activity of 1,4-Benzodiazepine-2,5-diones Data sourced from a study on anti-mycobacterial agents. rsc.org

| Compound | C-3 Substituent | MIC (μg/mL) |

| 4f | 4-Fluorophenyl | 2.87 |

| 4h | 4-Chlorophenyl | 1.55 |

Substitutions at the N-1 and N-4 positions of the benzodiazepine ring, as well as the integrity of the dione carbonyls, play a pivotal role in defining the activity profile. N-alkylation, for example, is a key modification that can influence receptor affinity and biological function. researchgate.netnih.gov In studies of related 1,4-benzodiazepines, N-methylation was found to be important for binding to GABAA receptors. chemisgroup.us

In the context of 1,5-dihydro-2H-benzo[b] rsc.orgnih.govdiazepine-2,4(3H)-diones, which are structurally related to the 2,5-dione series, modifications to an N-1 phenyl ring were explored. nih.gov Introducing a 4-methoxy group had little effect on potency, but a 3-methoxy or 2-methoxy group led to a drop in potency. nih.gov Replacing the N-1 phenyl ring with alkyl groups was investigated as a strategy to improve solubility while maintaining potency. nih.gov For imidazo[1,5-a] rsc.orgnih.govbenzodiazepin-6-ones, replacement of a methyl group on the nitrogen at the 5-position (analogous to N-4 in 1,4-benzodiazepine-2,5-diones) with larger groups like propyl or allyl resulted in a significant loss of affinity for benzodiazepine receptors. nih.gov However, the introduction of a benzyl (B1604629) group at this position yielded ligands with high affinity, suggesting the presence of a specific hydrophobic pocket in the receptor binding site. nih.gov

The dione functionality at the C-2 and C-5 positions is also a crucial structural feature. The synthesis of the 1H-1,4-benzodiazepine-3,5-dione core requires the presence of electron-withdrawing groups on the N-1 nitrogen to facilitate the necessary ring closure. nih.gov This underscores the electronic influence of N-substituents on the formation of the dione structure itself. The 1,4-benzodiazepine-2,5-dione scaffold has been successfully used to develop antagonists of the HDM2-p53 protein-protein interaction, demonstrating the utility of this core structure in targeting specific biological pathways. nih.gov

Table 2: Influence of N-Substituents on Benzodiazepine Receptor Affinity Data from a study on imidazo[1,5-a] rsc.orgnih.govbenzodiazepin-6-ones, showing the effect of substitution at the nitrogen analogous to the N-4 position. nih.gov

| Compound | N-Substituent | DS BzR Affinity (IC50, nM) | DI BzR Affinity (Ki, nM) |

| 11f | Benzyl | 9.3 | 112 |

| 11h | 7-Chloro, Benzyl | 2.4 | 20.2 |

| 11i | 8-Chloro, Benzyl | 37.8 | 10.9 |

Stereochemical Determinants of Potency and Efficacy

The absolute configuration of chiral centers in benzodiazepine derivatives can have a dramatic impact on their binding affinity and functional activity at receptors. The C-3 methyl group in (3S)-3-Methyl-1,4-benzodiazepine-2,5-dione introduces a chiral center, and the orientation of this group is crucial.

Studies on chiral benzodiazepine ligands have provided direct evidence for the importance of stereochemistry. In an investigation of different benzodiazepine chemotypes binding to GABAA receptors, distinct effects were observed for R and S isomers. nih.gov For derivatives of diazepam and triazolam, the R isomers exhibited a significant loss of binding affinity, while the corresponding S isomers remained active. nih.gov This stereochemical preference suggests a specific binding mode where the R configuration introduces a steric clash or an unfavorable interaction within the binding pocket. nih.gov In contrast, for an imidazobenzodiazepine derivative, both the R and S isomers displayed comparable binding affinities, indicating that different, but related, chemical scaffolds can adopt distinct binding modes where the impact of stereochemistry at C-3 varies. nih.gov These findings underscore that a simple "common" binding mode cannot be assumed for all benzodiazepine-based ligands and that absolute configuration is a key factor in determining receptor interaction. nih.gov

The seven-membered diazepine ring of 1,4-benzodiazepine-2,5-diones is not planar and can exist in different conformations. researchgate.netnih.gov The preferred conformation influences the spatial arrangement of substituents and, consequently, the molecule's ability to bind to its target.

Conformational analysis, often aided by techniques like Nuclear Overhauser Effect (NOE) spectroscopy and computational modeling, is used to understand the three-dimensional structure of these molecules. clockss.org For a related thiazolo[3,2-d] rsc.orgnih.govbenzodiazepin-3(2H)-one, NOE experiments supported a conformation where the methyl group at C-3 adopts a pseudoequatorial position. clockss.org The conformational equilibrium of the 1,4-benzodiazepine-2,5-dione ring itself has been studied using DFT calculations, which can shed light on the relative energies of different conformers and how they might be influenced by factors such as N-Boc activation. researchgate.net

The rigidity and conformation of the benzodiazepine structure can also be modulated by fusing other rings to the core. In some cases, creating a more rigid conformation, for example by fusing a pyrrole (B145914) ring, has been shown to increase the binding affinity of the compounds to their receptors. chemisgroup.us This suggests that pre-organizing the ligand into a conformation that is favorable for binding can enhance its potency.

Computational Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool in the elucidation of SAR for 1,4-benzodiazepine-2,5-dione derivatives. These methods provide insights into ligand-receptor interactions, conformational preferences, and electronic properties that govern biological activity.

Molecular docking is a widely used technique to predict the binding orientation of a ligand within the active site of a target protein. For example, docking studies were performed on a series of antitubercular 1,4-benzodiazepine-2,5-diones to understand their mechanism of action, with the enoyl acyl carrier protein being a hypothesized target. rsc.org Similarly, in silico docking of chiral benzodiazepines into homology models of GABAA receptors was used to generate hypotheses about different binding modes (CBM I vs. CBM II), which were then tested experimentally. nih.gov These computational predictions correctly anticipated that the stereochemistry of a C-3 methyl group could be used as a reporter to distinguish between binding modes for different benzodiazepine chemotypes. nih.gov

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. In the context of drug design, it is used to understand and predict the interaction between a ligand, such as a derivative of (3S)-3-Methyl-1,4-benzodiazepine-2,5-dione, and its protein target at the atomic level.

Research on 1,4-benzodiazepine-2,5-dione derivatives has utilized molecular docking to explore their binding modes with various biological targets. For instance, these compounds have been identified as potential inhibitors of the HDM2-p53 protein-protein interaction, which is a key target in cancer therapy. nih.govresearchgate.net Docking studies have shown that the 1,4-benzodiazepine-2,5-dione scaffold can effectively mimic the hydrophobic face of an alpha-helix from the p53 tumor suppressor protein, allowing it to bind to the p53-binding pocket on HDM2. researchgate.net The potency of this interaction was optimized through structure-based design, leading to the development of sub-micromolar antagonists. researchgate.net

In other studies, derivatives of the 1,4-benzodiazepine (B1214927) core have been docked into the GABA-A receptor, a primary target for classic benzodiazepines, to evaluate their potential for central nervous system activity. researchgate.net These simulations help in predicting the binding affinity based on factors like dock score and the formation of specific bonding interactions, such as hydrogen bonds and hydrophobic interactions with key amino acid residues in the receptor's binding site. researchgate.net For example, studies on related benzodiazepines have highlighted the important role of methoxy (B1213986) group substitutions in these interactions. researchgate.net

A docking study was also conducted on derivatives of 1,4-benzodiazepine-2,5-dione against the enoyl acyl carrier protein of Mycobacterium tuberculosis, revealing the potential of this chemical framework for developing new anti-tubercular agents. rsc.org The binding interactions observed in these docking simulations provide a rationale for the observed biological activities and guide the synthesis of more potent compounds. rsc.orgsemanticscholar.org

| Derivative Scaffold | Target Protein | Key Interactions/Findings |

| 1,4-Benzodiazepine-2,5-dione | HDM2 (p53-binding domain) | Scaffold mimics the α-helix of p53; binding disrupts the HDM2-p53 interaction. researchgate.netresearchgate.net |

| 1,4-Benzodiazepine | GABA-A Receptor | Binding affinity evaluated by dock score and bonding interactions (hydrogen, hydrophobic). researchgate.net |

| 1,4-Benzodiazepine-2,5-dione | Enoyl acyl carrier protein (TB) | Framework identified as a good starting point for developing anti-tubercular agents. rsc.org |

Density Functional Theory (DFT) for Electronic and Conformational Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in medicinal chemistry to understand the electronic and conformational properties of drug candidates, which are crucial determinants of their reactivity and interaction with biological targets.

For benzodiazepine derivatives, DFT calculations at the B3LYP/6-31G(d) level of theory have been used to elucidate the chemo-, regio-, and stereoselectivity of their synthesis reactions. nih.gov Such studies can determine the relative stability of different possible products by comparing their total and relative energies. For example, in the reaction of a 1,5-benzodiazepine with various aldehydes, DFT results have shown that condensation products are thermodynamically favored over addition products due to lower energy states and reduced steric hindrance. nih.gov

Frontier Molecular Orbital (FMO) analysis, a component of DFT studies, provides insights into chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding how a molecule will interact with other species. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov For a series of chiral benzimidazoles, a related heterocyclic structure, the HOMO-LUMO energy gaps were calculated to range from 3.71 eV to 5.61 eV, helping to correlate electronic structure with urease inhibition activity. nih.gov Similar analyses on 1,4-benzodiazepine-2,5-dione derivatives can predict their reactivity and stability, guiding the selection of candidates for further development. nih.gov These computational studies can also predict the most responsive sites for nucleophilic and electrophilic attacks through Molecular Electrostatic Potential (MEP) analysis. nih.gov

| Computational Method | Property Investigated | Application in Benzodiazepine Research |

| DFT (Energy Calculation) | Thermodynamic Stability | Predicts the most stable isomers and reaction products by comparing total energies. nih.gov |

| FMO Analysis (HOMO-LUMO) | Chemical Reactivity & Stability | A larger energy gap indicates greater stability. Used to correlate structure with activity. nih.gov |

| MEP Analysis | Reactive Sites | Predicts sites for electrophilic and nucleophilic attack on the molecule. nih.gov |

Virtual Chemical Space and Drug-Likeness Assessment in Analog Design

Virtual chemical space refers to the enormous collection of all possible molecules that could theoretically be created. In drug discovery, exploring this space is a key strategy for finding novel drug candidates. youtube.com For a scaffold like (3S)-3-Methyl-1,4-benzodiazepine-2,5-dione, this involves generating large virtual libraries of derivatives by computationally applying chemical rules to combine various building blocks with the core structure. youtube.com

The process often begins with a known active molecule or a target structure. youtube.com If a target protein structure is known, a structure-based approach like large-scale virtual screening or chemical space docking can be employed. youtube.com Here, the vast library of virtual analogs is docked into the target's binding site to identify compounds that are predicted to bind with high affinity. youtube.com If no target structure is available, a ligand-based approach is used, where new analogs are designed based on their similarity to known active compounds. youtube.com

An essential part of navigating virtual chemical space is the assessment of "drug-likeness." This involves evaluating the physicochemical properties of the virtual compounds to see if they are consistent with those of known drugs. Properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors are calculated. This filtering step helps to prioritize compounds that are more likely to have favorable absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net The 1,4-benzodiazepine-2,5-dione scaffold itself is considered a "privileged" structure in medicinal chemistry, as it is found in many bioactive compounds and can be modified to create analogs that mimic key biological recognition motifs, such as the turns of an α-helix. researchgate.net This inherent versatility makes it an excellent starting point for the exploration of virtual chemical space in the search for new therapeutic agents. researchgate.netnih.gov

Preclinical Pharmacological and Biological Evaluation Methodologies for 3s 3 Methyl 1,4 Benzodiazepine 2,5 Dione

In Vitro Assay Systems

In vitro assays are the first step in characterizing the biological profile of a compound. They utilize cellular or molecular systems outside a living organism to determine a compound's functional effects, target interactions, and cellular toxicity.

Cell-Based Functional Assays (e.g., p53 regulated gene induction, caspase activity, cell proliferation inhibition, polysome profiling)

Cell-based assays are fundamental for observing the effects of a compound on cellular functions, particularly for scaffolds like the BZDs, which are often investigated for their anticancer potential.

Cell Proliferation Inhibition: The most common initial screen involves assessing the compound's ability to inhibit the growth of cancer cells. This is typically quantified by determining the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of a given function) across a panel of human cancer cell lines. For instance, a hit compound from a BZD library showed an average GI50 of 0.24 μM across 60 human tumor cell lines. nih.gov Subsequent derivatives have demonstrated potent activity against specific cell lines. nih.govnih.gov

Apoptosis and Caspase Activity: To determine if cell death occurs via programmed cell death (apoptosis), assays measuring the activation of caspases, the key effector enzymes in the apoptotic cascade, are employed. Studies on cytotoxic BZDs confirm that they can induce apoptosis. nih.govnih.gov This can be measured using commercially available kits that detect the activity of specific caspases like caspase-3/7.

Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). A potent BZD derivative, compound 52b, was found to induce cell cycle arrest in lung cancer cells, preventing them from proceeding to mitosis. nih.govacs.org

p53 Regulated Gene Induction: The 1,4-benzodiazepine-2,5-dione scaffold has been identified as a template for developing antagonists of the p53-Hdm2 interaction. nih.govresearchgate.netresearchgate.net Disrupting this interaction stabilizes p53, a tumor suppressor protein, allowing it to induce genes that lead to cell cycle arrest and apoptosis. Assays can measure the upregulation of p53 target genes (e.g., p21, PUMA) via quantitative PCR (qPCR) or reporter gene assays.

Polysome Profiling: To investigate effects on protein synthesis, polysome profiling is utilized. This technique separates ribosomal subunits, monosomes, and polysomes by sucrose (B13894) gradient centrifugation. A decrease in the polysome fraction relative to the monosome fraction indicates inhibition of translation initiation. This analysis revealed that the BZD derivative 52b acts as a potential protein synthesis inhibitor. nih.govacs.org

Table 1: Example of Cell-Based Functional Assay Data for 1,4-Benzodiazepine-2,5-dione Derivatives

| Compound/Class | Assay Type | Cell Line(s) | Key Finding | Reference(s) |

| BZD (11a) | Cell Proliferation | 60 Human Cancer Lines | Average GI50 = 0.24 μM | nih.gov |

| BZD (52b) | Cell Cycle Analysis | NCI-H522 (Lung) | Induces cell cycle arrest | nih.govacs.org |

| BZD (52b) | Polysome Profiling | Cancer Cells | Inhibits protein synthesis | nih.govacs.org |

| BZD Library | p53-Hdm2 Interaction | Tumor Cell Lines | Induces apoptosis and cell growth arrest | nih.gov |

Receptor Binding and Enzyme Inhibitory Assays

These assays determine the direct interaction of a compound with specific molecular targets, such as receptors or enzymes. The BZD scaffold is considered a "privileged structure" because it can interact with a wide variety of targets.

GABA-A Receptor Binding: Classically, benzodiazepines are known to bind to a specific site on the GABA-A receptor, enhancing GABA-induced chloride ion flux. nih.govnih.gov The affinity of compounds for various GABA-A receptor subtypes (e.g., α1, α2, α3, α5 containing) is determined using radioligand displacement studies, often with ligands like [3H]flumazenil. nih.govnih.gov The presence of a chiral methyl group at the C3 position, as in (3S)-3-Methyl-1,4-benzodiazepine-2,5-dione, is known to be a critical determinant of binding affinity and selectivity. nih.gov

Enzyme Inhibitory Assays: BZD derivatives have been evaluated against various enzymes. Methodologies include:

Kinase Inhibition: Assays to measure the inhibition of protein kinases, such as VEGFR-2, which are often implicated in cancer. acgpubs.org

Acetylcholinesterase Inhibition: Some BZD-2,5-diones have been tested for their ability to inhibit acetylcholinesterase, an enzyme relevant to Alzheimer's disease. researchgate.net

Enoyl Acyl Carrier Protein (InhA) Inhibition: As part of anti-tubercular drug discovery, BZDs were evaluated as inhibitors of the Mycobacterium tuberculosis enzyme InhA. rsc.org

HDM2 Binding: To confirm direct binding to the Hdm2 protein, biophysical assays like Thermofluor (a thermal shift assay) and fluorescence polarization peptide displacement assays are used. researchgate.net

Other Receptor Interactions: The versatile BZD scaffold has been used to generate ligands for other receptors, such as melanocortin receptors, where agonist activity is measured in cell lines expressing the receptor. researchgate.net

Table 2: Examples of Molecular Targets Evaluated for 1,4-Benzodiazepine-2,5-dione Derivatives

| Target | Assay Type | Purpose | Reference(s) |

| GABA-A Receptor | Radioligand Binding | Anxiolytic, Anticonvulsant | nih.govnih.gov |

| HDM2 | Fluorescence Polarization | Anticancer (p53 activation) | nih.govresearchgate.net |

| VEGFR-2 Kinase | Molecular Docking | Anticancer | acgpubs.org |

| Acetylcholinesterase | Enzyme Activity Assay | Cognitive Enhancement | researchgate.net |

| Enoyl Acyl Carrier Protein | Docking / MIC | Anti-tubercular | rsc.org |

| Melanocortin Receptors | Agonist Assay | Metabolic Regulation | researchgate.net |

Cytotoxicity and Selectivity Profiling in Non-Human Cellular Models

While most research on the BZD scaffold focuses on human cell lines due to its therapeutic potential in human diseases like cancer, the methodologies for assessing cytotoxicity are universal. These assays determine the concentration at which a compound is toxic to cells and can reveal its selectivity for cancer cells over normal cells. The standard method involves incubating various cell lines with a range of compound concentrations and measuring cell viability after a set period (e.g., 48-72 hours) using reagents like MTT, MTS, or resazurin.

Although the prompt specifies non-human models, published research on this class of compounds predominantly uses human cells. The principles remain identical for non-human cell lines, which would be relevant for veterinary applications or as a preliminary assessment of toxicity on non-target species in environmental studies.

In Vivo Preclinical Models (Animal Studies)

Animal studies are essential for evaluating a compound's efficacy and behavior in a whole living system, providing data that cannot be obtained from in vitro tests.

Efficacy Evaluation in Animal Models (e.g., anxiolytic, anticonvulsant, antinociceptive, antitumor models)

Based on the in vitro profile of the compound, relevant animal models are selected to test its efficacy.

Antitumor Models: For compounds showing potent in vitro cytotoxicity against cancer cells, efficacy is tested in vivo using xenograft models. In this approach, human tumor cells (e.g., NCI-H522 non-small-cell lung cancer) are implanted into immunocompromised mice. nih.govacs.org After the tumors are established, the animals are treated with the compound, and tumor growth is monitored over time. A significant prevention of tumor growth compared to a vehicle-treated control group indicates antitumor efficacy. nih.gov

Anticonvulsant Models: To assess anticonvulsant properties, several well-established rodent models are used:

Maximal Electroshock (MES) Test: This model induces tonic-clonic seizures via electrical stimulation and is used to identify agents effective against generalized seizures. researchgate.net

Subcutaneous Pentylenetetrazole (scPTZ) Test: PTZ is a GABA-A receptor antagonist that induces clonic seizures. This test identifies compounds that can raise the seizure threshold. researchgate.net

Sound-Induced Seizure Model: Genetically susceptible mouse strains, such as the DBA/2 mouse, exhibit seizures upon exposure to a loud auditory stimulus. This model is used to evaluate the anticonvulsant effects of various benzodiazepines. nih.gov

Anxiolytic Models: The potential anxiolytic (anti-anxiety) effects are evaluated using behavioral tests such as the elevated plus-maze and open-field tests in rodents.

Antinociceptive Models: Analgesic properties are assessed using models like the hot plate test or the formalin test, which measure response to thermal and chemical pain stimuli, respectively.

Table 3: Common In Vivo Efficacy Models for Evaluating Benzodiazepine (B76468) Derivatives

| Therapeutic Area | Animal Model | Species | Endpoint(s) | Reference(s) |

| Antitumor | NCI-H522 Xenograft | Mouse | Tumor volume reduction | nih.govacs.org |

| Anticonvulsant | Maximal Electroshock (MES) | Mouse | Seizure protection | researchgate.net |

| Anticonvulsant | Subcutaneous PTZ (scPTZ) | Mouse | Seizure protection | researchgate.net |

| Anticonvulsant | Acoustic Stimulation | DBA/2 Mouse | Seizure protection | nih.gov |

Pharmacokinetic Profiling in Preclinical Species

Blood samples are collected at various time points, and the concentration of the parent drug and its major metabolites in the plasma is quantified using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). This data allows for the calculation of key PK parameters, including:

Maximum plasma concentration (Cmax)

Time to reach Cmax (Tmax)

Area under the plasma concentration-time curve (AUC)

Elimination half-life (t½)

Bioavailability (F%)

These studies are crucial for understanding the compound's metabolic stability and exposure levels in vivo, which helps in designing dosing regimens for further efficacy and toxicology studies.

Absorption, Distribution, Metabolism, and Excretion (ADME) Pathway Characterization

The complete Absorption, Distribution, Metabolism, and Excretion (ADME) profile for the specific compound (3S)-3-Methyl-1,4-benzodiazepine-2,5-dione is not extensively detailed in publicly available research. However, the general characteristics of the broader benzodiazepine class provide a foundational understanding of its likely pharmacokinetic behavior.

Benzodiazepines are typically well-absorbed from the gastrointestinal tract following oral administration. nih.gov A key feature of this class is their ability to cross the blood-brain barrier relatively quickly, allowing for rapid distribution into the brain and central nervous system. nih.govclinpgx.org The lipophilicity (lipid solubility) of a specific benzodiazepine derivative is a major determinant of its distribution characteristics. In vitro models, such as high-performance liquid chromatography (HPLC) retention times and octanol:buffer partition ratios, are used to estimate this property, which in turn correlates with the in vivo volume of distribution.

Once distributed, the activity of benzodiazepines is often terminated by redistribution away from the CNS. nih.gov The primary routes of elimination involve extensive metabolism in the liver, followed by renal excretion of the resulting metabolites. clinpgx.orgresearchgate.net

Role of Hepatic Microsomal Oxidation, N-Dealkylation, and Glucuronide Conjugation in Biotransformation

The biotransformation of benzodiazepines is a complex process predominantly occurring in the liver and is categorized into Phase I and Phase II reactions. The two principal Phase I metabolic pathways are hepatic microsomal oxidation and N-dealkylation, processes mediated largely by the cytochrome P450 (CYP) enzyme system. clinpgx.orgdntb.gov.ua These oxidative reactions often involve aliphatic hydroxylation, such as the introduction of a hydroxyl group at the C3 position of the benzodiazepine ring, and N-dealkylation at the N1 position. clinpgx.orgdntb.gov.ua

A study on the closely related chiral compound, (S)- and (R)-7-chloro-1,3-dihydro-3-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one, revealed stereoselective metabolism. nih.gov The (S)-enantiomer was found to undergo faster biotransformation and elimination compared to the (R)-enantiomer. nih.gov This highlights the importance of stereochemistry in the metabolic fate of 3-substituted benzodiazepines.

Following Phase I oxidation, the resulting hydroxylated metabolites, along with the parent drug if it contains a suitable functional group, undergo Phase II conjugation reactions. clinpgx.org The most common conjugation pathway for benzodiazepines is the formation of glucuronides, which renders the metabolites more water-soluble and facilitates their excretion by the kidneys. clinpgx.orgresearchgate.net Some benzodiazepines may also be conjugated with sulfate. researchgate.net Flunitrazepam, for example, has been shown to be a competitive inhibitor of glucuronidation catalyzed by several UGT enzymes, including UGT2B7, UGT1A1, and UGT1A3. clinpgx.org

Metabolic Stability and Metabolite Identification

In studies of the chiral 3-methyl-1,4-benzodiazepine-2-one, distinct metabolites were identified. nih.gov Following administration of both the (S) and (R) enantiomers, a 4'-oxygenated metabolite was identified in urine. nih.gov In plasma, 3'- and 4'-oxygenated metabolites were found. nih.gov The parent compounds were not detected unchanged in urine, indicating extensive metabolism. nih.gov The faster biotransformation of the (S)-enantiomer suggests lower metabolic stability compared to the (R)-enantiomer. nih.gov

| Parent Compound Enantiomer | Sample Matrix | Identified Metabolites | Key Finding |

|---|---|---|---|

| (S)- and (R)-3-methyl-1,4-benzodiazepine-2-one | Urine | 4'-oxygenated metabolite | (S)-metabolite found in much higher amounts than (R)-metabolite. nih.gov |

| (S)-3-methyl-1,4-benzodiazepine-2-one | Plasma | 3'-oxygenated metabolite | - |

| (R)-3-methyl-1,4-benzodiazepine-2-one | Plasma | 4'-oxygenated metabolite | Metabolite found in much lower amounts, suggesting slower formation. nih.gov |

Advanced Preclinical Characterization Techniques

Mechanistic Investigations in Biological Systems

While historically known for their action on GABA-A receptors, recent mechanistic investigations reveal that the 1,4-benzodiazepine-2,5-dione scaffold is a "privileged structure" capable of interacting with a diverse range of biological targets. isca.menih.gov

Derivatives of this scaffold have been identified as potent anticancer agents. nih.gov In one study, a hit compound from a chemical library screen, a 1,4-benzodiazepine-2,5-dione (BZD), led to the development of a derivative, 52b, which exhibited strong antitumor effects. nih.govacs.org Mechanistic studies showed that this compound induces cell cycle arrest and apoptosis in lung cancer cells by acting as a protein synthesis inhibitor. nih.govacs.org In another anticancer approach, a different BZD derivative (26bh) was found to act as a dual antagonist of Nucleotide-binding oligomerization domain-containing protein 1 and 2 (NOD1/NOD2). nih.gov This dual antagonism inhibits inflammatory signaling pathways, thereby sensitizing lung carcinoma cells to treatment with the chemotherapeutic agent paclitaxel (B517696). nih.gov

Furthermore, the 1,4-benzodiazepine-2,5-dione framework has been explored for its antimicrobial properties. A series of derivatives were synthesized and screened for anti-mycobacterial tuberculosis activity. rsc.orgresearchgate.net A docking study suggested that these compounds exert their effect by targeting the enoyl acyl carrier protein, a key enzyme in mycobacterial fatty acid synthesis. rsc.orgresearchgate.net

| Therapeutic Area | Biological Target/Mechanism | Compound Type | Reported Effect |

|---|---|---|---|

| Anticancer | Protein Synthesis Inhibition | 1,4-Benzodiazepine-2,5-dione derivative (52b) | Induces cell cycle arrest and apoptosis in lung cancer cells. nih.govacs.org |

| Anticancer (Adjuvant) | Dual NOD1/NOD2 Antagonism | 1,4-Benzodiazepine-2,5-dione derivative (26bh) | Sensitizes Lewis lung carcinoma to paclitaxel treatment. nih.gov |

| Anti-tubercular | Enoyl Acyl Carrier Protein (InhA) | 1,4-Benzodiazepine-2,5-dione derivatives | Inhibition of a key enzyme in Mycobacterium tuberculosis. rsc.orgresearchgate.net |

Development and Evaluation of Benzodiazepine-2,5-dione-Based Conjugates

To enhance the physicochemical properties and potential therapeutic applications of the 1,4-benzodiazepine-2,5-dione scaffold, researchers have developed various conjugates. This strategy involves covalently linking the core benzodiazepine structure to other chemical moieties, such as sugars or heterocyclic systems, to modulate properties like solubility or to introduce new functionalities. nih.govnih.gov

One notable example is the synthesis of glycosyl-1,4-benzodiazepin-2,5-diones. nih.gov In this work, polyhydroxylated sugar groups (glycosides) were attached to the N-1 position of the benzodiazepine ring. nih.gov The primary goal was to improve the aqueous solubility of these otherwise lipophilic compounds. The evaluation of these conjugates confirmed that glycosylation significantly enhances water solubility. For instance, conjugating a xylit-1-yl group increased solubility by 7.4 to 25 times, while a 6-deoxy-D-glucopyranos-6-yl conjugate was 58 to 204 times more soluble than the parent benzodiazepine. nih.gov

Further modifications, such as adding alkyl chains to the sugar moiety, created amphiphilic molecules capable of forming micelles in solution, a property relevant for drug delivery systems. nih.gov These studies demonstrate that creating conjugates is a viable technique for the advanced preclinical characterization and optimization of the 1,4-benzodiazepine-2,5-dione scaffold. nih.gov

| Conjugate Type | Modification | Key Property Evaluated | Result |

|---|---|---|---|

| Glycosyl-BZD | Coupling of 1-deoxy-D,L-xylit-1-yl group at N-1 | Water Solubility (Sw) | 7.4 to 25-fold increase in solubility compared to parent BZD. nih.gov |

| Glycosyl-BZD | Coupling of 6-deoxy-D-glucopyranos-6-yl group at N-1 | Water Solubility (Sw) | 58 to 204-fold increase in solubility compared to parent BZD. nih.gov |

| Amphiphilic Glycosyl-BZD | Addition of an n-C8H17 alkyl chain to the sugar | Micelle Formation | Formed micelles with Critical Micelle Concentrations (CMC) of 2.7 to 5.6 x 10-3 mol L-1. nih.gov |

Analytical and Characterization Techniques for Research on 3s 3 Methyl 1,4 Benzodiazepine 2,5 Dione

Spectroscopic Methods for Structural Elucidation

Spectroscopy is fundamental to the structural analysis of (3S)-3-Methyl-1,4-benzodiazepine-2,5-dione, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of 1,4-benzodiazepine-2,5-diones. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provide unambiguous evidence for the compound's framework.

¹H NMR Spectroscopy: The proton NMR spectrum of (3S)-3-Methyl-1,4-benzodiazepine-2,5-dione is expected to show distinct signals corresponding to the aromatic protons of the fused benzene (B151609) ring, the two N-H amide protons, the methine proton at the C3 chiral center, and the C3-methyl protons. The chemical shifts and coupling patterns of the aromatic protons confirm the substitution pattern on the benzene ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is crucial for confirming the carbon skeleton. For the closely related racemic compound, 3-methyl-3H-1,4-benzodiazepine-2,5(1H, 4H)-dione, the chemical shifts have been reported. sci-hub.st The two carbonyl carbons (C2 and C5) exhibit characteristic resonances in the lactam region (around 167-170 ppm). sci-hub.st The small difference in chemical shifts between these two signals is a diagnostic feature that confirms the 1,4-diazepine-2,5-dione structure and rules out the isomeric 1,3-benzodiazepine-2,5-dione structure. sci-hub.st

Interactive Data Table: ¹³C NMR Chemical Shifts for 3-Methyl-1,4-benzodiazepine-2,5-dione Note: Data is for the racemic mixture and recorded in CDCl₃. Chemical shifts (δ) are in ppm.

| Carbon Atom | Chemical Shift (ppm) |

| C-2 | 169.58 |

| C-3 | 55.45 |

| C-5 | 167.59 |

| C-5a | 120.37 |

| C-6 | 124.08 |

| C-7 | 133.27 |

| C-8 | 125.77 |

| C-9 | 130.41 |

| C-9a | 137.91 |

| 3-CH₃ | 15.65 |

| Source: Mohiuddin, G., et al., Magnetic Resonance in Chemistry, 1987. sci-hub.st |

2D and Variable Temperature NMR: Two-dimensional NMR techniques are used to establish connectivity. For instance, Heteronuclear Single Quantum Coherence (HSQC) correlates proton signals with their directly attached carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range (2-3 bond) H-C correlations, which is essential for assigning quaternary carbons like C5a and C9a. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of atoms, which is vital for confirming the conformation of the seven-membered diazepine (B8756704) ring. clockss.org Variable temperature NMR studies can be employed to investigate the conformational dynamics and ring inversion barriers characteristic of the flexible seven-membered ring system in benzodiazepines.

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule. The IR spectrum of a 1,4-benzodiazepine-2,5-dione is characterized by distinct absorption bands. For the parent scaffold, 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, characteristic peaks are observed for the N-H and C=O groups. nih.gov

Interactive Data Table: Characteristic IR Absorption Bands for the 1,4-Benzodiazepine-2,5-dione Core

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | ~3200-3300 | Amide N-H |

| C-H Stretch | ~3000-3100 | Aromatic C-H |

| C-H Stretch | ~2850-2960 | Aliphatic C-H |

| C=O Stretch | ~1660-1700 | Amide I (C=O) |

| C=C Stretch | ~1600, ~1490 | Aromatic Ring |

| Source: Adapted from spectra of related 1,4-benzodiazepine-2,5-diones. nih.govnist.govmdpi.com |

The presence of two strong carbonyl absorption bands confirms the dione (B5365651) structure, while the N-H stretching frequency provides evidence of the amide groups.

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for determining the precise mass of the molecule, which in turn confirms its elemental formula (C₁₀H₁₀N₂O₂). nih.gov This technique distinguishes the target compound from other molecules that may have the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of MS. It is used to analyze the compound and its purity, often employing soft ionization techniques like Electrospray Ionization (ESI). Experimental data for the racemic compound shows the formation of adducts such as [M+K]⁺ and [M-H]⁻ in positive and negative ionization modes, respectively. nih.gov

Electron Ionization Mass Spectrometry (EIMS): EIMS, a hard ionization technique, would typically cause fragmentation of the molecular ion. The resulting fragmentation pattern serves as a molecular fingerprint and can provide structural information by identifying stable daughter ions.

Interactive Data Table: Mass Spectrometry Data for 3-Methyl-1,4-benzodiazepine-2,5-dione

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂O₂ | nih.gov |

| Molecular Weight | 190.20 g/mol | nih.gov |

| Monoisotopic Mass | 190.074227566 Da | nih.gov |

| Precursor Ion (LC-MS) | [M+K]⁺ (m/z 229.037) | nih.gov |

| Precursor Ion (LC-MS) | [M-H]⁻ (m/z 189.067) | nih.gov |

Chromatographic Separation and Purity Assessment

Chromatographic methods are indispensable for the purification of (3S)-3-Methyl-1,4-benzodiazepine-2,5-dione after its synthesis and for the quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, would be employed. Detection is typically performed using a UV detector set to a wavelength where the benzene ring absorbs strongly. The purity is calculated by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. This technique is also used to separate the target compound from any unreacted starting materials or side products. nih.govrsc.org

Following a chemical synthesis, the crude product of (3S)-3-Methyl-1,4-benzodiazepine-2,5-dione is typically purified using preparative column chromatography. rsc.org

Flash Column Chromatography: This technique uses a stationary phase, most commonly silica (B1680970) gel, and a mobile phase, which is a solvent mixture of appropriate polarity (e.g., a mixture of hexanes and ethyl acetate). google.comresearchgate.net The crude product is loaded onto the column, and the solvent mixture is passed through under pressure, separating the components based on their differential adsorption to the silica gel.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective analytical technique used to monitor the progress of the synthesis and to identify the appropriate solvent system for flash chromatography. clockss.orggoogle.com By spotting the reaction mixture on a silica-coated plate and developing it in various solvents, the separation of the product from impurities can be visualized, often under UV light.

Solid-State Characterization

The solid-state properties of a molecule, such as its crystal structure and polymorphism, are of fundamental importance in pharmaceutical sciences. These characteristics can significantly influence the compound's stability, solubility, and bioavailability. For (3S)-3-Methyl-1,4-benzodiazepine-2,5-dione, a comprehensive understanding of its solid-state behavior is crucial for its development and application. Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are routinely employed to characterize the solid form of a compound. These methods provide information on crystallinity, melting point, and thermal stability.

Emerging Research Areas and Future Directions for 3s 3 Methyl 1,4 Benzodiazepine 2,5 Dione Research

Exploration of Novel Biological Activities Beyond Established Targets

The rigid, conformationally constrained structure of the 1,4-benzodiazepine-2,5-dione core makes it a "privileged scaffold," capable of interacting with a wide array of biological targets beyond the traditional gamma-aminobutyric acid (GABA) receptors. researchgate.net Recent investigations have pivoted towards new therapeutic areas, uncovering activities that suggest a significant untapped potential.

A notable area of exploration is in infectious diseases. Certain 1,4-benzodiazepine-2,5-diones have been synthesized and screened for anti-mycobacterial activity. frontiersin.orgresearchgate.net Studies revealed that the diazepine (B8756704) framework is crucial for activity, with some analogues demonstrating promising efficacy against Mycobacterium tuberculosis. researchgate.net

Furthermore, the BZD scaffold is being actively investigated for its anticancer properties. A 2022 study identified a hit compound from a small-molecule library with a 1,4-benzodiazepine-2,5-dione skeleton that exhibited potent antitumor activity across 60 human cancer cell lines. nih.gov This has led to the development of derivatives that induce cell cycle arrest and apoptosis in lung cancer cells, acting as potential protein synthesis inhibitors. nih.gov Other related structures, such as 1,4-benzodiazepin-3-ones, have also shown selective antiproliferative effects against prostate cancer cells. google.com Additionally, patents have been filed for 1,4-benzodiazepine-2,5-dione compounds characterized as Rho kinase (ROCK) inhibitors, indicating potential therapeutic applications in conditions associated with ROCK activity. acs.org

Design and Synthesis of Next-Generation Benzodiazepine-2,5-dione Analogues with Tuned Properties

The chemical tractability of the BZD scaffold allows for extensive modification to fine-tune its pharmacological properties. Researchers are focused on creating next-generation analogues by introducing diverse chemical functionalities at various positions on the heterocyclic ring system.

A key strategy is the use of combinatorial and diversity-oriented synthesis. Efficient solid-phase synthesis methods have been developed to generate large libraries of 1,4-benzodiazepine-2,5-diones. researchgate.net These methods typically start from three readily available components—anthranilic acids, α-amino esters, and alkylating agents—allowing for the systematic introduction of diverse side chains to explore the structure-activity relationship (SAR) extensively. researchgate.net By using different amino acids as precursors, substituents at the C-3 position can be varied, leading to analogues with potentially new biological functions. researchgate.net

| Strategy | Description | Key Components / Method | Potential Outcome | Reference |

|---|---|---|---|---|

| Solid-Phase Library Synthesis | Systematic creation of a large number of diverse BZD analogues for high-throughput screening. | Anthranilic acids, α-amino esters, alkylating agents. | Rapid SAR exploration and lead identification. | researchgate.net |

| Amino Acid-Directed Synthesis | Utilization of various natural and unnatural amino acids to introduce diversity at the C-3 position. | Pre-defined amino acid precursors. | Analogues with tailored stereochemistry and functionality. | researchgate.net |

| Chimeric Scaffolds | Fusing the BZD core with other molecular entities, such as carbohydrates. | BZD core + monosaccharide moiety. | Conformationally constrained analogues with improved physicochemical properties. | researchgate.net |

| Bioisosteric Replacement | Replacing the benzene (B151609) ring with a bioisostere like thiophene (B33073) to create novel heterocyclic systems. | Ugi-Deprotection-Cyclization (UDC) approach with 2-aminothiophenes. | Novel scaffolds (e.g., 1,4-thienodiazepine-2,5-diones) with altered target affinity and properties. | nih.gov |

Application in Interdisciplinary Fields such as Chemical Biology and Materials Science

The unique structural attributes of the 1,4-benzodiazepine-2,5-dione scaffold have made it a valuable tool in the interdisciplinary field of chemical biology, although its application in materials science remains a largely unexplored frontier.

In chemical biology, the BZD framework serves as an excellent peptidomimetic. researchgate.netnih.gov It can mimic the secondary structures of peptides, such as β-turns and α-helices, which are crucial for mediating protein-protein interactions (PPIs). researchgate.net By presenting amino acid side chains in a specific spatial orientation, BZD-based molecules can function as molecular probes or inhibitors for challenging targets that are often considered "undruggable." frontiersin.org For example, BZD analogues have been designed as α-helix mimics to inhibit the interaction between the p53 tumor suppressor protein and its negative regulator, HDM2. researchgate.net The scaffold has also been successfully used to develop small-molecule agonists for G-protein coupled receptors (GPCRs), such as the melanocortin receptors, which are involved in energy homeostasis and are targets for obesity treatment. researchgate.net

While the properties that make BZDs useful in chemical biology—structural rigidity, synthetic accessibility, and the ability to form ordered structures—could theoretically be applied to the development of novel organic materials, such applications have not been significantly reported in the current literature. The future may see this scaffold explored for creating self-assembling systems, functional polymers, or components for molecular electronics, but this remains a speculative and open area for research.

Development of Advanced Methodologies for Synthesis and Characterization

The growing interest in 1,4-benzodiazepine-2,5-diones has spurred the development of more efficient and versatile synthetic routes, moving beyond classical methods to more advanced, modern techniques.

Recent progress includes the refinement of multi-component reactions (MCRs), such as the Ugi reaction, which allows for the rapid assembly of complex molecules from simple starting materials in a single step. google.com Other innovative methods include base-promoted ring expansion of 3-aminoquinoline-2,4-diones to furnish the BZD core frontiersin.org and palladium-catalyzed cyclization reactions. rsc.org A recent review highlighted new methodologies developed between 2018 and 2022 for synthesizing 1,4-BZDs, often using o-phenylenediamine (B120857) as a key precursor. chemrxiv.org

The characterization of these complex molecules relies on a suite of advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is routinely used to assess the purity of synthesized compounds. researchgate.net Structural elucidation is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, and mass spectrometry (MS). researchgate.net High-Resolution Mass Spectrometry (HRMS) provides precise molecular weight data, confirming the elemental composition of the newly synthesized analogues.

| Methodology | Description | Reference |

|---|---|---|

| Solid-Phase Synthesis | Enables the creation of large libraries of analogues on a solid support for efficient purification and screening. | researchgate.net |

| Ugi Multicomponent Reaction | A one-pot reaction combining multiple starting materials to rapidly build molecular complexity, used for related benzodiazepinones. | google.com |

| Base-Promoted Ring Expansion | An unconventional approach that rearranges a quinoline-dione precursor into the seven-membered benzodiazepine (B76468) ring. | frontiersin.org |

| Catalyst-Free Condensations | Environmentally friendly methods using reagents like o-phenylenediamine that proceed under reflux conditions without a catalyst. | chemrxiv.org |

| Technique | Purpose | Reference |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | To separate, identify, and quantify each component in a mixture; used to determine purity. | researchgate.net |

| Nuclear Magnetic Resonance (NMR) | To determine the precise structure, connectivity, and conformation of the molecule in solution. | researchgate.net |

| Mass Spectrometry (MS) | To measure the mass-to-charge ratio of ions, confirming molecular weight. Includes GC-MS and LC-MS methods. | researchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | To determine the exact molecular formula of a compound by providing highly accurate mass measurements. |

Conceptual Therapeutic Potential Based on Mechanistic Understanding

The conceptual therapeutic potential of (3S)-3-Methyl-1,4-benzodiazepine-2,5-dione and its analogues is expanding in line with a deeper mechanistic understanding of their biological activities. By moving beyond empirical screening to rational design based on molecular interactions, researchers are identifying more specific and potent applications.

The anti-tubercular activity of some BZDs is believed to stem from the inhibition of key bacterial enzymes. Docking studies have suggested that these compounds may target the enoyl acyl carrier protein (InhA), an essential enzyme in the mycobacterial cell wall synthesis pathway. researchgate.net This provides a clear mechanistic hypothesis for developing new anti-TB drugs that could be effective against multi-drug resistant strains. researchgate.net

In oncology, the anticancer potential is being elucidated with increasing precision. The discovery that a BZD derivative acts as a protein synthesis inhibitor offers a powerful mechanism to halt the rapid proliferation of cancer cells. nih.gov This mode of action is distinct from many conventional chemotherapies and presents an opportunity to treat cancers that are resistant to other drugs. nih.gov Further, the ability of BZD scaffolds to act as ROCK inhibitors opens up therapeutic possibilities in cancer metastasis, as well as in cardiovascular diseases like hypertension and neurological disorders where Rho kinase plays a pathological role. acs.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.